4-Phenyl-3-(trifluoromethyl)aniline
Overview
Description
4-Phenyl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an aniline moiety.
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-3-(trifluoromethyl)aniline is currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and other complex organic compounds
Mode of Action
The trifluoromethyl group is known to significantly impact the chemical reactivity and biological activity of compounds . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Its molecular weight is 237.22 g/mol , and it is a liquid at room temperature . These properties could influence its bioavailability. More research is needed to outline its pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 4-Phenyl-3-(trifluoromethyl)aniline may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminophenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenyl-3-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group in the meta position.
4-(Trifluoromethyl)aniline: Lacks the phenyl group, making it less complex.
2-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the ortho position
Uniqueness
4-Phenyl-3-(trifluoromethyl)aniline is unique due to the combination of the phenyl and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .
Properties
IUPAC Name |
4-phenyl-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPGXANZLDHGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.